4-fluoro-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide
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Overview
Description
4-fluoro-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide is a synthetic organic compound characterized by the presence of a fluoro-substituted benzene ring and a furan ring connected through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with a furan-containing aldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and hydrazines.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
4-fluoro-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-[(2E)-3-(4-Bromo-phen-yl)-1-(4-fluoro-phen-yl)prop-2-en-1-yl-idene]-2-(2,4-dinitro-phen-yl)hydrazine
- 3-(furan-2-yl)prop-2-en-1-ol
Uniqueness
4-fluoro-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide is unique due to its specific combination of a fluoro-substituted benzene ring and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11FN2O2 |
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Molecular Weight |
258.25 g/mol |
IUPAC Name |
4-fluoro-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C14H11FN2O2/c15-12-7-5-11(6-8-12)14(18)17-16-9-1-3-13-4-2-10-19-13/h1-10H,(H,17,18)/b3-1+,16-9- |
InChI Key |
VRUAPFHABKRWEI-JWWOBIEHSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N\NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=COC(=C1)C=CC=NNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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